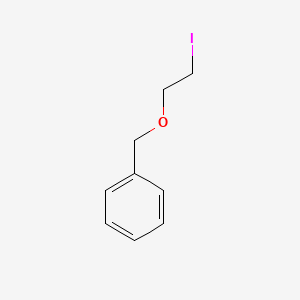

1-Benzyloxy-2-iodoethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodoethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYACRWGQRUIHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438638 | |

| Record name | 1-BENZYLOXY-2-IODOETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54555-84-9 | |

| Record name | 1-BENZYLOXY-2-IODOETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyloxy-2-iodoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Utility of a Benzyl-Protected Iodoethane

An In-Depth Technical Guide to 1-Benzyloxy-2-iodoethane

This compound (CAS Number: 54555-84-9) is a bifunctional organic reagent of significant value in modern organic synthesis.[1] Structurally, it comprises a two-carbon ethyl chain functionalized with a terminal iodine atom and a benzyloxy group.[1] This arrangement makes it an excellent electrophilic building block for the introduction of a protected 2-hydroxyethyl moiety. The presence of the benzyl ether serves as a robust protecting group for the hydroxyl function, which can be selectively removed in later synthetic stages, a strategy crucial in the construction of complex molecules, particularly within the pharmaceutical industry.[1][2] Its utility extends from academic chemical research, where it serves as a model compound for studying alkyl halide reactivity, to its role as a key intermediate in the development of new drug candidates.[1]

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 54555-84-9 | [3][4][5] |

| Molecular Formula | C₉H₁₁IO | [1][3][4][5] |

| Molecular Weight | 262.09 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 83-87 °C at 0.5 Torr | [1][5] |

| Density | ~1.598 g/cm³ (Predicted) | [1][5][6] |

| Refractive Index (n²⁰/D) | 1.578 | [1][3][5][6] |

| IUPAC Name | 1-((2-iodoethoxy)methyl)benzene | [1] |

| Synonyms | Benzyl 2-iodoethyl ether, ((2-iodoethoxy)methyl)benzene | [1][3][4] |

| SMILES | C1=CC=C(C=C1)COCCI | [3] |

| InChIKey | NYACRWGQRUIHSO-UHFFFAOYSA-N | [3][4] |

| Sensitivity | Light sensitive | [1][6][7] |

Synthesis and Mechanistic Rationale

The preparation of this compound is most commonly achieved from its corresponding alcohol, 2-(Benzyloxy)ethanol. The core principle of this synthesis involves the conversion of the primary hydroxyl group—a poor leaving group—into a more reactive species that can be readily displaced by an iodide nucleophile.

Synthetic Pathway: From Alcohol to Alkyl Iodide

A field-proven, two-step approach involves an initial tosylation of the alcohol followed by a Finkelstein reaction.

-

Activation of the Hydroxyl Group: 2-(Benzyloxy)ethanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine.[8] Pyridine serves dual roles: it acts as a solvent and neutralizes the HCl generated during the reaction, driving the formation of the tosylate ester, 2-benzyloxy-1-(p-toluenesulfonyloxy)ethane. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge.

-

Nucleophilic Substitution (Finkelstein Reaction): The resulting tosylate is then treated with a source of iodide ions, such as sodium iodide (NaI), in a polar aprotic solvent like acetone. The iodide ion displaces the tosylate group via an SN2 mechanism, yielding the final product, this compound. The choice of acetone is strategic; sodium tosylate is insoluble in acetone while NaI is soluble, which precipitates the byproduct and drives the equilibrium towards the product according to Le Châtelier's principle.

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Tosylate Intermediate

-

Materials: 2-(Benzyloxy)ethanol [CAS: 622-08-2], p-toluenesulfonyl chloride (TsCl), Pyridine, Sodium Iodide (NaI), Acetone, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Step 1: Preparation of 2-benzyloxy-1-(p-toluenesulfonyloxy)ethane. [8]

-

Dissolve 2-(Benzyloxy)ethanol (1.0 eq) in pyridine at 0-5 °C with stirring.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.[8]

-

Allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.[8]

-

-

Step 2: Synthesis of this compound.

-

Dissolve the crude tosylate from Step 1 in anhydrous acetone.

-

Add sodium iodide (1.5-2.0 eq) to the solution.

-

Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (sodium tosylate) will be observed.

-

Monitor the reaction by TLC until the starting tosylate is consumed.

-

Cool the mixture to room temperature and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent to afford the crude product. Purify by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

-

Reactivity Profile and Applications

The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond and the protective nature of the benzyloxy group.

SN2 Nucleophilic Substitution

As a primary alkyl iodide, the compound readily undergoes bimolecular nucleophilic substitution (SN2) reactions.[9] The iodide ion is an excellent leaving group, and the primary carbon is sterically unhindered, making it an ideal substrate for attack by a wide range of nucleophiles.[9]

Common nucleophiles include:

-

Amines (R₂NH): To form substituted 2-(benzyloxy)ethanamines.

-

Alkoxides (RO⁻): To generate unsymmetrical ethers.

-

Thiolates (RS⁻): To produce thioethers.

-

Azides (N₃⁻): Leading to the formation of 2-(benzyloxy)ethyl azide, a precursor for amines.

-

Carbanions (e.g., from malonic esters): For carbon-carbon bond formation.

Caption: Generalized SN2 reaction mechanism for this compound.

The Benzyl Protecting Group

The benzyl (Bn) group is a cornerstone of protecting group strategy in organic synthesis.[2][10] It protects the hydroxyl functionality from a wide array of reaction conditions, including acidic, basic, and many oxidizing/reducing environments.[10][11] This stability allows for extensive chemical transformations on other parts of the molecule. The true power of the benzyl group lies in its facile and clean removal under specific, mild conditions, most commonly catalytic hydrogenolysis.[2]

-

Deprotection: The C-O bond of the benzyl ether is cleaved by reaction with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C), regenerating the free hydroxyl group and producing toluene as a volatile, easily removed byproduct. This process is highly selective and preserves most other functional groups.

Application in Drug Discovery

This reagent is a valuable building block in the synthesis of pharmaceutical intermediates.[1] For example, related structures like 2-benzyloxy bromoethane are key intermediates in the synthesis of umeclidinium, a long-acting muscarinic antagonist used for treating chronic obstructive pulmonary disease (COPD).[12] The ability to introduce a BnO-CH₂-CH₂- unit, which can be deprotected to reveal a primary alcohol, provides a versatile handle for further functionalization, such as forming esters, ethers, or linking to other molecular scaffolds, a common requirement in library synthesis for drug discovery.[13]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[1][4][7]

| Hazard Information | Details | Source(s) |

| Signal Word | Danger | [3][4] |

| GHS Pictograms | Skull and Crossbones | [4] |

| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled | [3][4] |

| Precautionary Statements | P261: Avoid breathing mist/vapors/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctorP302+P352: IF ON SKIN: Wash with plenty of soap and waterP405: Store locked up | [3][4][7][14] |

-

Handling: Use only under a chemical fume hood to avoid inhalation of vapors.[7] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles or a face shield, and a lab coat.[3][7] Avoid contact with skin, eyes, and clothing.[7][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7][14] Recommended storage temperature is 2-8°C.[6] The compound is light-sensitive and should be stored protected from light.[1][6][7]

-

Incompatible Materials: Keep away from strong oxidizing agents.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

References

- Time in Price County, US. Google Search.

-

Cas 54555-84-9,this compound. LookChem. [Link]

-

This compound | C9H11IO | CID 10355314. PubChem - NIH. [Link]

-

This compound (C9H11IO). PubChemLite. [Link]

-

Safety Data Sheet. Harper College. [Link]

-

The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

[Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. Organic Syntheses Procedure. [Link]

-

Protecting groups. Royal Society of Chemistry. [Link]

-

Protecting Groups. WUSTL Chemistry. [Link]

-

13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

-

2-(Benzyloxy) ethanol | C9H12O2 | CID 12141. PubChem. [Link]

-

Synthesis of 2-benzyloxy-1-(p-toluenesulfonyloxy)ethane. PrepChem.com. [Link]

-

Drug Discovery and Development application with Syrris. Syrris. [Link]

- CN109896934A - A kind of preparation method of high-purity 2- benzyloxy bromoethane.

Sources

- 1. Cas 54555-84-9,this compound | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-苄氧基-2-碘乙烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound CAS#: 54555-84-9 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 12. CN109896934A - A kind of preparation method of high-purity 2- benzyloxy bromoethane - Google Patents [patents.google.com]

- 13. syrris.com [syrris.com]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to 1-Benzyloxy-2-iodoethane

Introduction

1-Benzyloxy-2-iodoethane, also known as Benzyl 2-iodoethyl ether, is a vital bifunctional reagent in modern organic synthesis. Its structure incorporates a reactive primary alkyl iodide and a stable benzyl ether protecting group, making it a valuable building block for introducing a benzyloxyethyl moiety into complex molecules. This guide provides a comprehensive overview of its core physical properties, handling protocols, and synthetic relevance for researchers, scientists, and professionals in drug development. Understanding these characteristics is paramount for its effective and safe utilization in the laboratory, from designing reaction conditions to purification and storage.

Section 1: Chemical Identity and Molecular Characteristics

Correctly identifying a chemical reagent is the foundation of scientific integrity and reproducibility. This compound is cataloged under several identifiers across major chemical databases.

-

IUPAC Name: 1-((2-Iodoethoxy)methyl)benzene[1]

-

CAS Number: 54555-84-9

-

Molecular Formula: C₉H₁₁IO

-

Molecular Weight: 262.09 g/mol [2]

-

Canonical SMILES: C1=CC=C(C=C1)COCCI[3]

-

InChI Key: NYACRWGQRUIHSO-UHFFFAOYSA-N

These identifiers ensure that researchers can unambiguously locate and reference this compound in literature and supplier catalogs.

Section 2: Physicochemical Properties

The physical properties of a compound dictate its behavior in different experimental settings, influencing choices in reaction setup, solvent selection, and purification methods. This compound is typically a colorless to light yellow liquid, a state that is critical for handling and measuring volumes accurately.[1][4]

Core Physical Constants

The following table summarizes the key quantitative physical data for this compound. These values are crucial for experimental design, particularly for purification via vacuum distillation and for calculating molar equivalents.

| Property | Value | Significance in the Lab |

| Appearance | Colorless to light yellow liquid[1][4] | Visual inspection provides a first-pass quality check. Darkening may indicate decomposition. |

| Boiling Point | 83-87 °C at 0.5 Torr[1][4][5] | Essential for purification by vacuum distillation. The low pressure prevents decomposition at high temperatures. |

| Density | ~1.598 g/cm³ (Predicted)[1][4][5] | Necessary for converting between mass and volume. Its high density means it will form the lower layer in extractions with many less dense organic solvents. |

| Refractive Index (n₂₀/D) | 1.578[1][4] | A quick and non-destructive method to assess the purity of the liquid compound. |

Solubility and Stability

-

Solubility: While specific quantitative data is not widely published, as an alkyl halide with a significant organic character, this compound is expected to be soluble in common organic solvents like diethyl ether, tetrahydrofuran (THF), dichloromethane, and ethyl acetate. Its solubility in water is expected to be very limited, a common characteristic for organic halides.[6][7] This differential solubility is fundamental for designing aqueous workup and extraction procedures.

-

Stability and Storage: This compound is designated as light-sensitive.[1][4][8] Exposure to light can cause the cleavage of the carbon-iodine bond, leading to the formation of iodine and subsequent discoloration of the liquid to yellow or reddish-brown.[9] Therefore, it must be stored in an amber or opaque container, protected from light, and kept in a cool, dry, well-ventilated place, typically at 2-8°C.[4][8] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.

Section 3: Synthesis and Purification Protocol

The synthesis of this compound is a standard procedure in many organic chemistry labs, typically involving a Finkelstein-type reaction or direct iodination of the corresponding alcohol. The causality behind this common choice is the high nucleophilicity of the iodide ion and the excellent leaving group ability of tosylates or mesylates.

Common Synthetic Route: Iodination of 2-(Benzyloxy)ethyl Tosylate

A reliable method involves the conversion of 2-Benzyloxyethanol to a tosylate, followed by nucleophilic substitution with sodium iodide.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

-

TLC Analysis: Throughout the reaction, monitor progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes) to check for the consumption of the starting material and the appearance of the product spot.

-

Purity Verification: After distillation, the purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and measurement of the refractive index. The refractive index should match the literature value of 1.578.[4]

Section 4: Safety and Handling

This compound is classified as a toxic substance and requires careful handling in a controlled laboratory environment.[2]

GHS Hazard Information

-

Pictograms:

-

Skull and Crossbones

-

Health Hazard

-

-

Signal Word: Danger[2]

-

Hazard Statements:

Recommended Handling Procedures

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[8][10] Facilities should be equipped with an eyewash station and a safety shower.[10]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air immediately. Seek urgent medical attention.[8]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[8]

-

Eye Contact: Rinse cautiously with water for several minutes.[8][10]

-

Ingestion: If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting.[8]

-

Incompatible Materials

Avoid contact with strong oxidizing agents.[8]

Section 5: Applications in Organic Synthesis

The utility of this compound stems from its ability to act as an electrophile in nucleophilic substitution reactions. It serves as a precursor for introducing the protected 2-hydroxyethyl group, which can be deprotected via hydrogenolysis in a later synthetic step.

Typical Reaction: Etherification

A common application is the O-alkylation of a phenol or alcohol to form a more complex ether, a key step in the synthesis of pharmaceutical compounds and other complex organic molecules.[1]

Reaction Scheme Diagram

Sources

- 1. Cas 54555-84-9,this compound | lookchem [lookchem.com]

- 2. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H11IO) [pubchemlite.lcsb.uni.lu]

- 4. This compound CAS#: 54555-84-9 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. CAS 75-03-6: Iodoethane | CymitQuimica [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. Ethyl iodide - Wikipedia [en.wikipedia.org]

- 10. aksci.com [aksci.com]

A Technical Guide to 1-Benzyloxy-2-iodoethane: Properties, Synthesis, and Applications

Introduction

1-Benzyloxy-2-iodoethane is a valuable bifunctional organic compound characterized by the presence of a benzyloxy protecting group and a reactive iodo moiety. This structure makes it a versatile reagent and building block in complex organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its utility stems from the orthogonal reactivity of its two key functional groups: the iodine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the benzyl ether provides a stable, yet readily cleavable, protecting group for a hydroxyl function. This guide provides an in-depth analysis of its core properties, a validated synthesis protocol, and a discussion of its applications, grounded in established chemical principles for researchers and drug development professionals.

Core Molecular and Physicochemical Properties

This compound, also known as benzyl 2-iodoethyl ether, is a colorless to light yellow liquid under standard conditions.[1] Its fundamental properties are crucial for its handling, reaction setup, and purification.

The molecular formula for this compound is C₉H₁₁IO.[2][3][4][5] This corresponds to a molecular weight of 262.09 g/mol .[2][3][4][5]

| Property | Value | Source(s) |

| CAS Number | 54555-84-9 | [2][4] |

| Molecular Formula | C₉H₁₁IO | [2][3][4][5] |

| Molecular Weight | 262.09 g/mol | [2][3][4][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 83-87 °C at 0.5 Torr | [2][5] |

| Density (Predicted) | 1.598 ± 0.06 g/cm³ | [1][2] |

| Refractive Index (n20/D) | 1.578 | [2][4] |

| Sensitivity | Light Sensitive | [1][2] |

Synthesis and Reactivity

The synthesis of this compound is most effectively achieved via a two-step process starting from commercially available 2-benzyloxyethanol. This pathway ensures high yields and purity, which are critical for subsequent applications.

-

Activation of the Hydroxyl Group: The primary alcohol of 2-benzyloxyethanol is a poor leaving group. Therefore, it must first be converted into a more reactive functional group. A common and highly efficient method is its conversion to a tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[6] The pyridine acts as a catalyst and scavenges the HCl byproduct.

-

Nucleophilic Substitution (Finkelstein Reaction): The resulting tosylate, 2-benzyloxy-1-(p-toluenesulfonyloxy)ethane, is an excellent substrate for an Sₙ2 reaction. Treatment with an iodide salt, such as sodium iodide (NaI), in a polar aprotic solvent like acetone facilitates the displacement of the tosylate group to yield the final product, this compound. The precipitation of sodium tosylate in acetone drives the reaction to completion.

The primary reactivity of this compound is dictated by the carbon-iodine bond. The iodide ion is an exceptional leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of the benzyloxyethyl moiety into various molecular scaffolds.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable reagent in several areas:

-

Organic Synthesis: It serves as a key building block for introducing a protected two-carbon hydroxyethyl chain.[2] This is particularly useful in the synthesis of complex natural products and other organic molecules where a primary alcohol is required at a later stage. After the carbon skeleton is assembled via nucleophilic substitution, the benzyl group can be readily removed by catalytic hydrogenation.

-

Pharmaceutical Industry: In drug development, this compound is used to synthesize novel pharmaceutical compounds.[2] Its ability to link to nitrogen, oxygen, or sulfur nucleophiles allows for the creation of diverse libraries of potential drug candidates with varied therapeutic applications.

-

Chemical Research: As a model compound, this compound is employed to study the kinetics and mechanisms of reactions involving alkyl halides.[2] This research helps in understanding the behavior of similar compounds and in the development of new synthetic methodologies.

Experimental Protocol: Nucleophilic Substitution with a Phenolic Nucleophile

This protocol details a representative Sₙ2 reaction using this compound to synthesize a benzyl-protected ether from a generic phenol. This self-validating system includes steps for reaction, workup, and purification.

Objective: To synthesize 4-(2-(benzyloxy)ethoxy)phenol.

Materials:

-

This compound (1.0 eq)

-

4-Hydroxyphenol (hydroquinone) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyphenol and anhydrous potassium carbonate.

-

Add anhydrous DMF via syringe to dissolve the reagents. Stir the mixture for 15 minutes at room temperature.

-

Add this compound dropwise to the stirring suspension.

-

Reaction Execution: Heat the reaction mixture to 60°C and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the pure product.

Safety and Handling

This compound is classified as a toxic substance and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[7]

GHS Hazard Classifications: [3]

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

-

Avoid inhalation of vapors and contact with skin and eyes.

-

The compound is light-sensitive and should be stored in a tightly sealed, opaque container.[1][7]

-

Recommended storage is in a cool, dry place, typically between 2-8°C.[1]

-

In case of accidental exposure, seek immediate medical attention.[7]

References

-

LookChem. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10355314, this compound. [Link]

-

PrepChem. Synthesis of 2-benzyloxy-1-(p-toluenesulfonyloxy)ethane. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. CN109896934A - A kind of preparation method of high-purity 2- benzyloxy bromoethane - Google Patents [patents.google.com]

- 3. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. prepchem.com [prepchem.com]

- 7. US6320085B1 - Process for the preparation of benzyl-ethers - Google Patents [patents.google.com]

((2-iodoethoxy)methyl)benzene structure and nomenclature

An In-depth Technical Guide to ((2-iodoethoxy)methyl)benzene: Structure, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of ((2-iodoethoxy)methyl)benzene, a key bifunctional molecule increasingly utilized in advanced medicinal chemistry and drug development. We will delve into its fundamental structure and nomenclature, detail its physicochemical properties, provide a validated synthesis protocol, and explore its primary application as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Molecular Identification and Nomenclature

((2-iodoethoxy)methyl)benzene is an aromatic ether derivative characterized by a benzyl group linked to an iodoethyl moiety through an ether oxygen. This structure provides two distinct points for chemical modification, making it a valuable building block in multi-step organic synthesis.

The compound is most precisely identified by its systematic IUPAC name and its CAS Registry Number.

-

Systematic IUPAC Name : 1-(benzyloxy)-2-iodoethane

-

Common Synonyms : Benzyl 2-iodoethyl ether, ((2-Iodoethoxy)methyl)benzene[1][2]

Structural and Property Identifiers

A summary of key identifiers and computed properties for ((2-iodoethoxy)methyl)benzene is provided below for rapid reference and cross-validation in experimental design.

| Identifier | Value | Source |

| CAS Number | 54555-84-9 | [1][3][4][5] |

| Molecular Formula | C₉H₁₁IO | [1][3][4] |

| Molecular Weight | 262.09 g/mol | [1][3] |

| Appearance | Liquid | |

| Refractive Index (n20/D) | 1.578 | |

| SMILES | ICCOCc1ccccc1 | [1] |

| InChI | 1S/C9H11IO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| InChIKey | NYACRWGQRUIHSO-UHFFFAOYSA-N | |

| Purity (Typical) | ≥95.0% - >97% | [4] |

| TPSA | 9.23 Ų | [1] |

| logP | 2.6382 | [1] |

| Rotatable Bonds | 4 | [1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of ((2-iodoethoxy)methyl)benzene is most efficiently achieved via a Finkelstein reaction, a classic SN2 halide exchange. This method is favored due to the high nucleophilicity of the iodide ion and the tendency for the resulting sodium bromide or chloride to precipitate in the acetone solvent, driving the equilibrium towards the product according to Le Châtelier's principle. The precursor, Benzyl 2-bromoethyl ether, is commercially available and serves as an ideal starting material.

Experimental Workflow: Finkelstein Halide Exchange

Caption: Synthesis workflow for ((2-iodoethoxy)methyl)benzene via Finkelstein reaction.

Step-by-Step Methodology

-

Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Benzyl 2-bromoethyl ether (1.0 eq) in anhydrous acetone (approx. 10 mL per 1 g of starting material).

-

Initiation : Add sodium iodide (NaI, 1.5 eq) to the solution. The excess iodide is used to ensure the reaction goes to completion.

-

Reaction : Heat the mixture to reflux and maintain for 12-24 hours.

-

Causality: The elevated temperature increases the reaction rate of this SN2 substitution. Acetone is the ideal solvent as it readily dissolves the reactants but not the sodium bromide byproduct, which visibly precipitates, providing a simple visual cue of reaction progress.

-

-

Monitoring : The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Workup : After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction : Redissolve the resulting crude oil in a suitable organic solvent like ethyl acetate and wash with water and then with a saturated sodium thiosulfate solution to remove any residual iodine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification and Validation : Concentrate the dried organic phase in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel.

-

Self-Validation: The identity and purity of the final product, ((2-iodoethoxy)methyl)benzene, must be confirmed through spectroscopic analysis (¹H NMR, ¹³C NMR, and MS) to ensure it meets the required standard (>97%) for subsequent applications.[4]

-

Chemical Reactivity and Handling

The utility of ((2-iodoethoxy)methyl)benzene stems from its defined points of reactivity. The primary alkyl iodide is an excellent electrophile for SN2 reactions with a wide range of nucleophiles (e.g., amines, phenols, thiols).

The benzyl ether group is generally stable but can function as a protecting group for an alcohol. It is notably susceptible to cleavage under specific conditions:

-

Hydrogenolysis : The C-O bond can be cleaved using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst.[6][7] This method is exceptionally mild and selective, leaving many other functional groups intact.

-

Strong Acid Cleavage : Treatment with strong acids, such as hydroiodic acid (HI), can also cleave the ether bond.[8]

Safety and Storage

This compound is classified as acutely toxic and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Hazard Classification : Acute Toxicity, Oral (Category 3), Dermal (Category 3), Inhalation (Category 3).

-

GHS Signal Word : Danger

-

Hazard Statements : H301 + H311 + H331 (Toxic if swallowed, in contact with skin or if inhaled).

-

Storage Conditions : Store at 4°C, protected from light, to prevent degradation.[1]

Core Application: PROTAC Linker Synthesis

The most significant contemporary application of ((2-iodoethoxy)methyl)benzene is as a building block for PROTAC linkers.[3][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The linker component of a PROTAC is critical as it dictates the spatial orientation of the two ligands, influencing the formation of a productive ternary complex (Target Protein–PROTAC–E3 Ligase). ((2-iodoethoxy)methyl)benzene provides a versatile scaffold for constructing these linkers. The iodoethyl group serves as a reactive handle to attach one of the ligands, while the benzyl portion can be incorporated into the linker backbone.

Caption: General structure of a PROTAC, highlighting the role of the linker.

In a typical synthetic sequence, the iodo-functional end of ((2-iodoethoxy)methyl)benzene would be reacted with a nucleophilic site on either the target protein ligand or the E3 ligase ligand. Subsequent modifications to the benzyl ring or further extension of the chain would complete the linker synthesis before conjugation to the second ligand.

Conclusion

((2-iodoethoxy)methyl)benzene is a well-defined and synthetically accessible chemical entity. While its structure is relatively simple, its bifunctional nature—a reactive alkyl iodide and a stable yet cleavable benzyl ether—makes it a highly valuable tool for researchers. Its primary role as a linker precursor in the development of PROTACs places it at the forefront of innovative strategies for targeted protein degradation, underscoring its importance to scientists and professionals in modern drug discovery.

References

-

Benzyl ethyl ether on reaction with HI at 373 K gives Benzyl iodide, etha... Filo. [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

-

synthesis & cleavage of benzyl ethers. YouTube. [Link]

-

benzyl ether cleavage. YouTube. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 54555-84-9|((2-Iodoethoxy)methyl)benzene|BLD Pharm [bldpharm.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. keyorganics.net [keyorganics.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Benzyl ethyl ether on reaction with HI at 373 K gives Benzyl iodide, etha.. [askfilo.com]

An In-Depth Technical Guide to the Safe Handling of 1-Benzyloxy-2-iodoethane

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 1-Benzyloxy-2-iodoethane (CAS No. 54555-84-9). It is intended for researchers, scientists, and drug development professionals who utilize this compound in laboratory and industrial settings. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety.

Compound Identification and Physicochemical Properties

This compound is a halogenated organic compound used as a reagent and building block in organic synthesis, particularly in the pharmaceutical industry.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁IO | [1][2][3] |

| Molecular Weight | 262.09 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Boiling Point | 83-87 °C at 0.5 Torr | [1][3] |

| Density | ~1.598 g/cm³ (Predicted) | [1][3][5] |

| Refractive Index | n20/D 1.578 | [1][5][6] |

| Sensitivity | Light sensitive | [1][4][5] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous chemical and requires stringent safety precautions.[4] The primary routes of exposure are inhalation, ingestion, and skin contact.

GHS Classification: [2]

-

Acute Toxicity, Oral: Category 3 (Toxic if swallowed)

-

Acute Toxicity, Dermal: Category 3 (Toxic in contact with skin)

-

Acute Toxicity, Inhalation: Category 2 (Fatal if inhaled)[4]

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.[2]

The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach, assuming high toxicity.[4]

Risk Assessment and Control Workflow

A systematic risk assessment should precede any handling of this compound. The following diagram illustrates a logical workflow for this process.

Caption: Risk assessment workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure risk.

Handling:

-

Ventilation: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[4] For operations with a higher risk of aerosol generation, a respirator with an organic vapor cartridge is recommended.[4]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[4] Do not ingest the substance.[4]

-

Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4]

Storage:

-

Container: Keep the container tightly closed in a dry, well-ventilated place.[4]

-

Light Protection: Protect from light, as the compound is light-sensitive.[1][4][5]

-

Incompatible Materials: Store away from strong oxidizing agents.[4]

-

Security: Store in a locked cabinet or other secure location.[4]

Experimental Workflow: A Safety-Integrated Approach

The following diagram outlines a typical experimental workflow incorporating essential safety checkpoints.

Caption: Safety-integrated experimental workflow.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures: [4]

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] Seek immediate medical attention.[4] If breathing has stopped, provide artificial respiration.[4]

-

Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek immediate medical attention.[4]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water and seek immediate medical attention.[4]

Spill Response:

-

Evacuate: Evacuate non-essential personnel from the spill area.[4]

-

Ventilate: Ensure adequate ventilation, and work upwind of the spill if possible.[4]

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.[4] Do not use combustible materials like sawdust.

-

Collect: Carefully collect the absorbed material into a suitable, closed, and labeled container for disposal.[4]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

Emergency Response Decision Tree

This diagram provides a logical flow for responding to an exposure event.

Caption: Decision tree for responding to an exposure incident.

Disposal Considerations

This compound is considered hazardous waste and must be disposed of in accordance with all local, state, and federal regulations.[4]

-

Waste Collection: Collect waste material and any contaminated items (e.g., gloves, absorbent paper) in a designated, properly labeled hazardous waste container for halogenated organic compounds.[8]

-

Prohibition: Do not dispose of this chemical down the drain or in regular trash.[4][8]

-

Professional Disposal: Arrange for disposal through a licensed hazardous waste management company.[8] Incineration is often the preferred method for such compounds.[8]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10355314, this compound. [Link]

-

LookChem. (n.d.). Cas 54555-84-9, this compound. [Link]

-

University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. [Link]

Sources

- 1. Cas 54555-84-9,this compound | lookchem [lookchem.com]

- 2. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound CAS#: 54555-84-9 [m.chemicalbook.com]

- 6. This compound = 95.0 GC 54555-84-9 [sigmaaldrich.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the Safe Handling and Storage of 1-Benzyloxy-2-iodoethane

Introduction: Contextualizing a Key Synthetic Building Block

1-Benzyloxy-2-iodoethane (CAS No. 54555-84-9) is a vital reagent in the landscape of modern organic synthesis and pharmaceutical development.[1] As an alkyl halide featuring a benzyloxy protecting group, it serves as a versatile building block for introducing a protected hydroxyethyl moiety into complex molecules.[1] Its utility is prominent in the synthesis of pharmaceutical intermediates and other high-value organic compounds.[1] However, its reactivity and inherent toxicity necessitate a rigorous and well-understood protocol for handling and storage to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to explain the causality behind them, grounding every recommendation in established safety principles and the specific chemical nature of the compound. The objective is to create a self-validating system of protocols that empower researchers to work safely and effectively.

Section 1: Compound Profile and Hazard Identification

A foundational understanding of the physicochemical properties and, more critically, the toxicological hazards of this compound is non-negotiable before it is brought into a laboratory setting. The compound is a colorless to light yellow liquid that is sensitive to light.[1][2]

1.1: Physical and Chemical Properties

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 54555-84-9 | [3][4] |

| Molecular Formula | C₉H₁₁IO | [1][3][5] |

| Molecular Weight | 262.09 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 83-87 °C @ 0.5 Torr | [1][2][5] |

| Density (Predicted) | ~1.598 g/cm³ | [1][2][5] |

| Refractive Index | n20/D 1.578 | [1][4][5] |

| Sensitivities | Light sensitive | [1][2][6] |

1.2: GHS Hazard Analysis and Practical Implications

This compound is classified as acutely toxic, posing a significant risk upon exposure through multiple routes.[3][4] Understanding this classification is paramount. "Acute Toxicity, Category 3" signifies that brief exposure can cause serious health effects or mortality. This high level of hazard dictates the stringent engineering controls and personal protective equipment (PPE) detailed in subsequent sections.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity 3 (Oral) | Skull and Crossbones (GHS06) | Danger | H301: Toxic if swallowed |

| Acute Toxicity 3 (Dermal) | Skull and Crossbones (GHS06) | Danger | H311: Toxic in contact with skin |

| Acute Toxicity 3 (Inhalation) | Skull and Crossbones (GHS06) | Danger | H331: Toxic if inhaled |

Source: Aggregated GHS information from multiple suppliers.[3][4]

The causality is clear: the H331 "Toxic if inhaled" statement is the primary driver for mandating the use of a chemical fume hood.[3][4] Similarly, the H311 "Toxic in contact with skin" statement necessitates the use of robust gloves and a lab coat to prevent accidental dermal absorption.[3][4]

Section 2: Prerequisite Safety and Engineering Controls

Prior to handling this compound, the laboratory environment must be properly equipped. These are not recommendations but requirements for mitigating the risks identified in Section 1.

-

Primary Engineering Control: Chemical Fume Hood: All manipulations, including weighing, transferring, and adding to reaction mixtures, MUST be performed inside a certified chemical fume hood.[6] This is the most critical line of defense against inhaling toxic vapors (H331).

-

Personal Protective Equipment (PPE): A standard laboratory coat, splash-proof chemical goggles, and a face shield are mandatory.[4][7] Given the dermal toxicity (H311), chemically resistant gloves (e.g., nitrile or neoprene, inspected before use) must be worn.[7] For procedures with a higher risk of aerosolization, a respirator with an appropriate cartridge may be necessary.[4]

-

Emergency Equipment: The work area must have immediate access to a functional safety shower and eyewash station.[8] A spill kit specifically designed for toxic liquid chemicals should be readily available.

Section 3: Standard Operating Protocol for Handling

The following protocol for weighing and transferring this compound is designed as a self-validating workflow. Each step logically follows the last to minimize exposure risk.

Experimental Protocol: Weighing and Transferring this compound

-

Preparation:

-

Verify the chemical fume hood is operational and the sash is at the appropriate working height.

-

Don all required PPE: lab coat, chemical splash goggles, face shield, and chemically resistant gloves.[4][7]

-

Place an absorbent, disposable bench pad on the floor of the fume hood to contain minor drips.

-

Assemble all necessary clean, dry glassware (e.g., syringe, flask, septum) inside the fume hood.

-

-

Equilibration and Inerting:

-

Retrieve the sealed container of this compound from its 2-8°C storage location.[2]

-

Allow the container to equilibrate to ambient temperature inside the fume hood before opening. This crucial step prevents atmospheric moisture from condensing inside the cold container, which could compromise the compound.

-

-

Transfer:

-

Using a clean, dry syringe equipped with a needle, carefully pierce the septum of the reagent bottle.

-

Slowly withdraw the desired volume of the liquid.

-

Dispense the liquid directly into the recipient flask, keeping the needle tip below the surface of any solvent if present to avoid splashing.

-

-

Cleanup:

-

Rinse the syringe immediately with an appropriate solvent (e.g., acetone), dispensing the rinsate into a designated hazardous waste container.

-

Securely seal the reagent bottle.

-

Wipe down the exterior of the bottle and any affected surfaces in the fume hood before returning the reagent to storage.

-

Dispose of all contaminated disposable materials (bench pad, gloves, syringe) in the designated solid hazardous waste container.[6]

-

Visualization: Standard Handling Workflow

Caption: Workflow for the safe handling of this compound.

Section 4: Long-Term Storage and Stability Management

Proper storage is essential not only for safety but also for maintaining the chemical's purity and efficacy in research.

-

Temperature: Store in a refrigerator at 2-8°C .[2] This temperature range helps to minimize degradation over time.

-

Light: The compound is light-sensitive.[1][2][6] It must be stored in an amber or other opaque container and kept in a dark location, such as a refrigerator or a dedicated flammables cabinet, to prevent photodecomposition.[6][9]

-

Atmosphere: Keep the container tightly sealed to prevent exposure to air and moisture.[6] For long-term storage, flushing the headspace of the container with an inert gas like argon or nitrogen is a best practice.

-

Segregation and Incompatibility: Store this compound away from incompatible materials. As a combustible toxic compound (Storage Class 6.1C), it must be segregated from strong oxidizing agents.[4][6][10]

Table: Chemical Incompatibility

| Material Class | Incompatible With | Rationale / Hazard |

| This compound | Strong Oxidizing Agents | Can lead to vigorous or violent reactions. |

| Acids | Segregate from acids to prevent potential reactions.[11] | |

| Bases | Segregate from bases to prevent potential reactions.[11] |

-

Inventory Management: All containers must be dated upon receipt and upon opening.[11] This practice is critical for tracking the age of the chemical and ensuring that older stock is used first. Dispose of any material that shows signs of degradation (e.g., significant color change).

Section 5: Emergency Procedures

In the event of an accidental release or exposure, a swift and correct response is critical.

5.1: Spill Response

-

Small Spill (in a fume hood):

-

Ensure personal safety; alert others in the immediate area.

-

Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

-

Scoop the contaminated material into a labeled, sealable container for hazardous waste disposal.[6]

-

Decontaminate the area with an appropriate solvent and wash thoroughly.

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the immediate area.

-

Alert laboratory personnel and contact the institutional Environmental Health & Safety (EHS) office immediately.

-

Prevent entry into the affected area.

-

If safe to do so, increase ventilation to the area.

-

5.2: First Aid for Exposure

Immediate medical attention is required for any exposure.[6]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[6][8] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[6][8] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[6]

Visualization: Emergency Response Decision Tree

Caption: Decision tree for responding to spills or exposures.

Section 6: Waste Disposal

All waste generated from the use of this compound is considered hazardous.

-

Liquid Waste: Unused or waste solutions of the compound, as well as solvent rinses, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing paper must be collected in a separate, sealed, and labeled container for solid hazardous waste.[6]

-

Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[6][12] Never dispose of this chemical down the drain.[6][7]

Conclusion

This compound is a powerful tool for chemical synthesis, but its utility is matched by its significant toxicity. Adherence to the principles and protocols outlined in this guide—prioritizing engineering controls, utilizing appropriate PPE, following methodical handling procedures, and preparing for emergencies—is not merely a matter of compliance but a fundamental aspect of responsible scientific practice. By integrating these safety measures into every workflow, researchers can confidently and safely leverage the synthetic potential of this important reagent.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10355314, this compound. Available at: [Link]

-

LookChem (Date unavailable). Cas 54555-84-9, this compound. Available at: [Link]

-

U.S. Environmental Protection Agency (Date unavailable). Method 611: Haloethers. Available at: [Link]

-

PubChemLite (Date unavailable). This compound (C9H11IO). Available at: [Link]

-

Harper College (2015). Safety Data Sheet - Iodoethane. Available at: [Link]

-

Eagle Manufacturing (Date unavailable). How to Handle and Store Ethyl Ether. Available at: [Link]

-

Sciencemadness Wiki (2025). Safe handling and storage of chemicals. Available at: [Link]

-

Massachusetts Institute of Technology EHS (Date unavailable). Chemicals. Available at: [Link]

-

University of California, Los Angeles - EHS (Date unavailable). Safe Handling and Storage of Chemicals. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound CAS#: 54555-84-9 [m.chemicalbook.com]

- 3. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-苄氧基-2-碘乙烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Chemicals – EHS [ehs.mit.edu]

- 10. fishersci.com [fishersci.com]

- 11. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Stability and Light Sensitivity of 1-Benzyloxy-2-iodoethane

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and pronounced light sensitivity of 1-benzyloxy-2-iodoethane (CAS 54555-84-9).[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies for handling, storage, and stability assessment. We will explore the core mechanisms of degradation, particularly photodegradation via carbon-iodine bond cleavage, detail potential degradation pathways, and provide robust, step-by-step protocols for conducting stability-indicating analyses. The causality behind experimental design and analytical method development is emphasized to ensure a self-validating and scientifically rigorous approach to working with this versatile but labile synthetic intermediate.

Introduction: The Synthetic Utility and Stability Challenge of this compound

This compound is a valuable bifunctional reagent in organic synthesis, prized for its utility as a building block in the construction of complex molecules, including pharmaceutical intermediates.[2] Its structure incorporates a stable benzyl ether protecting group and a highly reactive primary alkyl iodide, a potent electrophile for nucleophilic substitution reactions. This combination allows for the strategic introduction of a benzyloxyethyl moiety in multi-step syntheses.

However, the very feature that makes this compound an excellent alkylating agent—the carbon-iodine (C-I) bond—is also its primary liability. The C-I bond is the weakest of the carbon-halogen bonds, rendering the molecule susceptible to degradation, most notably by light. Understanding and controlling this instability is paramount for its successful application, ensuring reaction efficiency, purity of products, and safety in the laboratory. This guide serves to illuminate the factors governing its stability and provide the technical framework for its proficient use.

Physicochemical Properties and Core Stability Profile

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and for the development of analytical methods.

| Property | Value | Source(s) |

| CAS Number | 54555-84-9 | [1] |

| Molecular Formula | C₉H₁₁IO | [2] |

| Molecular Weight | 262.09 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 83-87 °C @ 0.5 Torr | [2] |

| Density | ~1.598 g/cm³ (Predicted) | [2] |

| Refractive Index | n20/D 1.578 | [2] |

| Key Stability Concern | Light Sensitive | [2] |

| Incompatible Materials | Strong oxidizing agents | |

| Decomposition Products | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Hydrogen Iodide (HI) |

Beyond its noted light sensitivity, this compound is generally stable under recommended storage conditions. Thermal degradation is not a primary concern at typical laboratory temperatures, though excessive heat should be avoided. The principal non-photolytic stability risk arises from its reactivity with strong oxidizing agents.

The Mechanism of Photodegradation: A Focus on C-I Bond Cleavage

The pronounced light sensitivity of this compound is rooted in the photochemistry of the alkyl iodide functional group. The degradation process is initiated by the absorption of photons, particularly in the ultraviolet (UV) region of the electromagnetic spectrum, which overlaps with the n → σ* electronic transition of the C-I bond.

This absorption excites an electron from a non-bonding orbital (n) on the iodine atom to an anti-bonding orbital (σ*) of the C-I bond.[3] Populating this anti-bonding orbital effectively weakens and ultimately cleaves the C-I bond through a process of homolytic fission. This primary photochemical event is extremely rapid and efficient, generating two highly reactive radical species: a 2-benzyloxyethyl radical and an iodine radical.[4][5]

The quantum yield (Φ), which represents the number of molecules undergoing a specific event (in this case, C-I bond cleavage) per photon absorbed, is a measure of the efficiency of a photochemical reaction.[6] While the specific quantum yield for this compound has not been published, primary alkyl iodides are known to have high quantum yields for photodissociation, often approaching unity, underscoring their extreme photosensitivity.[7]

Caption: Potential secondary degradation pathways under different conditions.

Recommended Handling and Storage Protocols

Given its established light and chemical sensitivities, strict adherence to proper handling and storage protocols is non-negotiable.

| Parameter | Recommendation | Rationale |

| Light Exposure | Work in subdued light. Use amber glassware or glassware wrapped in aluminum foil for all manipulations and reactions. Minimize exposure to ambient laboratory light. | Prevents the initiation of photodegradation via C-I bond cleavage, which is the primary degradation pathway. |

| Storage Vessel | Store in an amber glass bottle with a tightly sealed, inert cap (e.g., PTFE-lined). | Amber glass filters out UV and short-wavelength visible light. A tight seal prevents exposure to atmospheric oxygen and moisture. |

| Storage Atmosphere | For long-term storage or for high-purity applications, flush the headspace of the storage vessel with an inert gas (Argon or Nitrogen) before sealing. | Minimizes the risk of oxidative degradation pathways that can occur if the primary radical species are formed and react with oxygen. [8] |

| Storage Temperature | Store refrigerated at 2-8 °C . | Reduces the rate of any potential thermal degradation pathways and slows the kinetics of secondary radical reactions should they be initiated. |

| Purity Check | Before use, especially after prolonged storage, visually inspect for discoloration (a pink or brown tint may indicate I₂ formation). Consider a purity check by TLC, GC, or HPLC. | Ensures the integrity of the material, as degradation can lead to lower yields and the introduction of impurities into subsequent reactions. |

Experimental Protocol: Photostability Assessment (ICH Q1B Guideline)

To quantitatively assess the photostability of this compound or a formulation containing it, a forced degradation study should be performed according to the principles outlined in the ICH Q1B guideline. [9][10]This provides a standardized measure of light sensitivity.

Objective: To determine the extent of degradation of this compound when exposed to a standardized light source and to ensure the analytical method used is "stability-indicating." [11] Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1.0 mg/mL).

-

Dispense the solution into three sets of chemically inert, transparent containers (e.g., quartz or borosilicate glass vials).

-

Set 1 (Exposed Sample): Leave vials transparent.

-

Set 2 (Dark Control): Wrap vials completely in aluminum foil to protect them from light.

-

Set 3 (Initial Timepoint): Analyze immediately (t=0).

-

-

Exposure Conditions:

-

Place Set 1 (Exposed) and Set 2 (Dark Control) samples in a calibrated photostability chamber.

-

Expose the samples to a light source that conforms to ICH Q1B Option I or II (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). [10] * The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV (UVA) energy. [10] * Maintain a constant temperature during the study to isolate the effects of light from thermal degradation.

-

Use a validated chemical actinometric system or calibrated radiometers/lux meters to monitor the light exposure. [10]

-

-

Sample Analysis:

-

At the end of the exposure period, retrieve all samples (Exposed, Dark Control, and a freshly prepared standard).

-

Visually inspect all samples for changes in color or clarity.

-

Analyze all samples using a validated, stability-indicating analytical method (see Section 7).

-

The analysis of the dark control is critical to differentiate between photodegradation and thermal degradation.

-

-

Data Evaluation:

-

Calculate the percent degradation of the exposed sample relative to the initial (t=0) sample.

-

Compare the chromatograms of the exposed and control samples. New peaks in the exposed sample represent photodegradation products.

-

Perform a mass balance calculation to account for the parent compound and all detected degradation products.

-

Caption: Workflow for ICH Q1B-compliant photostability testing.

Analytical Methodology for Degradation Monitoring

A validated stability-indicating analytical method is one that can accurately quantify the parent compound and separate it from all potential degradation products and impurities without interference. [11]For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an excellent choice for volatile and semi-volatile compounds. The mass spectrometer (MS) detector provides high specificity and allows for the identification of unknown degradation products based on their mass-to-charge ratio and fragmentation patterns. [12][13] Rationale for Method Choices:

-

Technique: GC is ideal due to the expected volatility of the parent compound and many potential low-molecular-weight degradants (e.g., benzaldehyde, benzyl ethyl ether).

-

Injection: Headspace injection can be used to analyze for highly volatile degradants while minimizing contamination of the inlet with non-volatile matrix components. [14]* Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms) provides good selectivity for aromatic and ether-containing compounds.

-

Detector: MS is essential for identifying unknown peaks and confirming the identity of the parent compound.

Proposed GC-MS Protocol:

-

Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 5 minutes.

-

-

Injector: 280 °C, Split mode (e.g., 50:1 split ratio).

-

MS Detector:

-

Transfer Line: 280 °C.

-

Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

-

-

Sample Preparation: Dilute samples from the photostability study in a suitable volatile solvent (e.g., dichloromethane) to a final concentration of ~10-50 µg/mL.

High-Performance Liquid Chromatography (HPLC-UV/PDA)

HPLC is a versatile and robust technique for purity and stability analysis. A Photodiode Array (PDA) detector is highly recommended as it can help in assessing peak purity and provides UV spectral information for all detected peaks. [15] Rationale for Method Choices:

-

Technique: Reversed-phase HPLC is the workhorse of the pharmaceutical industry for stability-indicating assays. [3]* Column: A C18 stationary phase is a good starting point, providing hydrophobic retention for the benzyl and ethyl components of the molecule. [16]* Mobile Phase: An acetonitrile/water gradient allows for the elution of compounds with a wide range of polarities, from polar degradants like benzaldehyde to the relatively non-polar parent compound and potential dimers.

-

Detector: A PDA detector is crucial for a stability-indicating method to check for co-eluting peaks and to aid in the initial characterization of degradants based on their UV chromophores.

Proposed HPLC-PDA Protocol:

-

Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 50% B

-

5-20 min: 50% to 95% B

-

20-25 min: 95% B

-

25.1-30 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: PDA detector, monitor at 220 nm and 254 nm. Collect full spectra from 200-400 nm.

-

Sample Preparation: Dilute samples from the photostability study in the mobile phase (50:50 acetonitrile:water) to a final concentration of ~0.1 mg/mL.

Conclusion

This compound is a synthetically useful but inherently unstable compound, with its primary liability being a pronounced sensitivity to light. The core degradation mechanism is the photolytic cleavage of the carbon-iodine bond, which generates highly reactive radical intermediates. These radicals can subsequently react via multiple pathways, leading to a variety of degradation products, the formation of which is highly dependent on the presence of oxygen and the surrounding chemical environment.

For professionals in research and drug development, a thorough understanding of this instability is not merely academic; it is a prerequisite for reliable and reproducible synthesis. By implementing the stringent handling and storage protocols outlined in this guide—principally the exclusion of light and oxygen—the integrity of the reagent can be maintained. Furthermore, the application of systematic stability testing, guided by ICH principles and supported by robust, well-designed analytical methods like GC-MS and HPLC, provides the necessary framework to quantify this instability and ensure the quality and purity of materials used in the critical path of drug development.

References

- Winter, A. H., et al. (2010). Photochemical Heterolysis of 3,5-Bis(dimethylamino)benzyl Alcohols and Esters. Journal of the American Chemical Society.

- Anseth, K. S., et al. (2009). Photocontrollable hydrogels incorporating o-nitrobenzyl ester derivatives. Journal of Polymer Science Part A: Polymer Chemistry.

- Seeberger, P. H., & Pieber, B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.

- Shimadzu Corporation. (n.d.). GC-MS Analysis of Organic Compounds. Technical Note.

- Pieber, B., & Seeberger, P. H. (2021). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Organic Letters.

- Filipiak, P., et al. (2006). Photochemistry of carboxylic acids containing the phenyl and thioether groups: Steady-state and laser flash photolysis studies. Journal of Photochemistry and Photobiology A: Chemistry.

- Srinivasan, V., et al. (2015). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycopyrrolate Injection.

- International Society for Pharmaceutical Engineering. (n.d.). Stability indicating assay method (SIAM). Pharmaceutical Engineering.

- Wikipedia. (n.d.). Quantum yield.

- LookChem. (n.d.). This compound.

- Johnson, K. L., & Smith, J. A. (1992). Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis.

- Yilmaz, B. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.

- LibreTexts Chemistry. (2025).

- Rasayan Journal of Chemistry. (2023).

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- Goldsmith, C. F., et al. (2009). Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of Benzyl Hydroperoxide. The Journal of Physical Chemistry A.

- PubChem. (n.d.). This compound.

- International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.

- Master Organic Chemistry. (2018).

- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- Fiveable. (n.d.). Benzyl Radicals Definition.

- CymitQuimica. (n.d.). CAS 622-08-2: Benzyloxyethanol.

- Sutan, A., et al. (2004). Validation of HPLC Analysis of 2-Phenoxyethanol, Parabens in Cosmetic Products.

- Khan Academy. (2013).

- Gak, A. D., et al. (2023). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. Molecules.

- Santa Cruz Biotechnology. (n.d.). 2-(Benzyloxy)ethanol.

- Thermo Fisher Scientific. (n.d.). Comparative analysis of mass spectral matching for confident compound identification using the Advanced Electron Ionization source for GC-MS. Technical Note 10598.

- Stankov, S., et al. (2023). HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components. Molecules.

Sources

- 1. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. jpionline.org [jpionline.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Quantum yield - Wikipedia [en.wikipedia.org]

- 7. An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis [mdpi.com]

- 8. Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of Benzyl Hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ijsdr.org [ijsdr.org]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. helixchrom.com [helixchrom.com]

A Technical Guide to the Toxicological Profile of 1-Benzyloxy-2-iodoethane (CAS: 54555-84-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals Core Focus: Synthesis of Known Toxicological Data and Mechanistic Insights for a High-Hazard Laboratory Reagent

Introduction: Contextualizing the Hazard